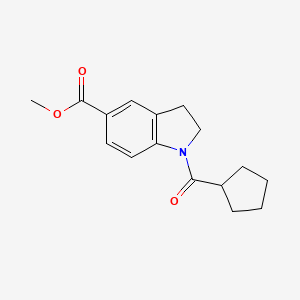
Methyl 1-(cyclopentanecarbonyl)-2,3-dihydroindole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(cyclopentanecarbonyl)-2,3-dihydroindole-5-carboxylate, also known as CPDI, is a chemical compound with potential applications in scientific research. CPDI is a cyclic indole derivative that has been synthesized and studied for its pharmacological properties. In
作用機序
The exact mechanism of action of Methyl 1-(cyclopentanecarbonyl)-2,3-dihydroindole-5-carboxylate is not fully understood. However, it has been suggested that Methyl 1-(cyclopentanecarbonyl)-2,3-dihydroindole-5-carboxylate exerts its pharmacological effects by modulating the activity of certain enzymes and receptors in the body. For example, Methyl 1-(cyclopentanecarbonyl)-2,3-dihydroindole-5-carboxylate has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Methyl 1-(cyclopentanecarbonyl)-2,3-dihydroindole-5-carboxylate has also been found to bind to the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
Methyl 1-(cyclopentanecarbonyl)-2,3-dihydroindole-5-carboxylate has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response. Methyl 1-(cyclopentanecarbonyl)-2,3-dihydroindole-5-carboxylate has also been shown to reduce the levels of reactive oxygen species (ROS), which can cause cellular damage and inflammation. In addition, Methyl 1-(cyclopentanecarbonyl)-2,3-dihydroindole-5-carboxylate has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
実験室実験の利点と制限
Methyl 1-(cyclopentanecarbonyl)-2,3-dihydroindole-5-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have potent pharmacological effects in animal models. However, there are also some limitations to using Methyl 1-(cyclopentanecarbonyl)-2,3-dihydroindole-5-carboxylate in lab experiments. For example, its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for research on Methyl 1-(cyclopentanecarbonyl)-2,3-dihydroindole-5-carboxylate. One area of interest is its potential as a treatment for neurological disorders such as Alzheimer's disease and depression. Further studies are needed to determine the optimal dosage and duration of treatment for these conditions. Another area of interest is the development of novel Methyl 1-(cyclopentanecarbonyl)-2,3-dihydroindole-5-carboxylate derivatives with improved pharmacological properties. Finally, more research is needed to fully understand the mechanism of action of Methyl 1-(cyclopentanecarbonyl)-2,3-dihydroindole-5-carboxylate and its potential side effects in humans.
合成法
Methyl 1-(cyclopentanecarbonyl)-2,3-dihydroindole-5-carboxylate can be synthesized using a multi-step process that involves the reaction of cyclopentanone with aniline in the presence of an acid catalyst to form 1-(cyclopentylamino)-1-phenylpropan-2-one. This intermediate is then reacted with indole-5-carboxylic acid to produce Methyl 1-(cyclopentanecarbonyl)-2,3-dihydroindole-5-carboxylate. The final product can be purified using column chromatography or recrystallization.
科学的研究の応用
Methyl 1-(cyclopentanecarbonyl)-2,3-dihydroindole-5-carboxylate has been studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. It has been shown to have anti-inflammatory and analgesic effects in animal models. Methyl 1-(cyclopentanecarbonyl)-2,3-dihydroindole-5-carboxylate has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, Methyl 1-(cyclopentanecarbonyl)-2,3-dihydroindole-5-carboxylate has been studied as a potential treatment for Alzheimer's disease due to its ability to inhibit the aggregation of amyloid beta peptides.
特性
IUPAC Name |
methyl 1-(cyclopentanecarbonyl)-2,3-dihydroindole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-20-16(19)13-6-7-14-12(10-13)8-9-17(14)15(18)11-4-2-3-5-11/h6-7,10-11H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSMWTFVEVZAEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

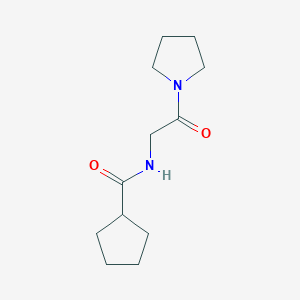
![3-[(4-fluoro-3-methylphenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7509114.png)
![3-[3-(2-methoxyethoxy)propyl]-1H-quinazoline-2,4-dione](/img/structure/B7509115.png)
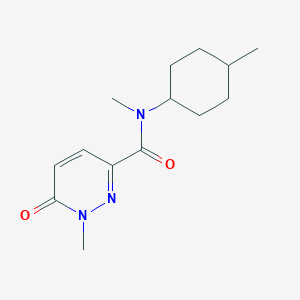
![1-[5-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-1-methylpyrrol-3-yl]ethanone](/img/structure/B7509120.png)

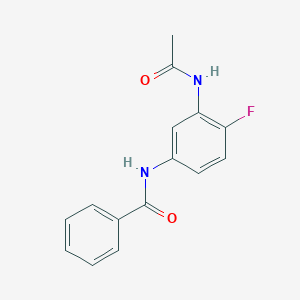
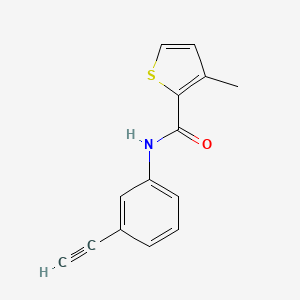
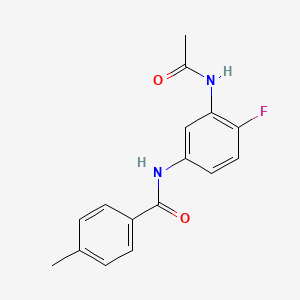

![1-[1-(4-fluorophenyl)ethyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7509163.png)
![N-[(4-fluorophenyl)methyl]-N,1,5-trimethylpyrazole-4-carboxamide](/img/structure/B7509173.png)

